molecular formula C15H22N2O2 B2428732 tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate CAS No. 2044713-35-9

tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate

Cat. No. B2428732
CAS RN: 2044713-35-9
M. Wt: 262.353
InChI Key: GVZGXAMWDFMOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For “tert-butyl 3-[(2-aminoethyl)(methyl)amino]propanoate”, the InChI code is "1S/C10H22N2O2/c1-10(2,3)14-9(13)5-7-12(4)8-6-11/h5-8,11H2,1-4H3" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, storage temperature, and physical form. For “tert-butyl 3-[(2-aminoethyl)(methyl)amino]propanoate”, the molecular weight is 202.3, it should be stored at room temperature, and it is a liquid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been used in the synthesis of spirocyclic indoline lactones through base-promoted cyclization and subsequent alkylation processes (Hodges, Wang, & Riley, 2004).
  • Formation of Gamma-Carbolines : It has also been involved in the synthesis of gamma-carboline derivatives and heteropolycycles using palladium-catalyzed intramolecular annulation (Zhang & Larock, 2003).
  • Crystal and Molecular Structure Analysis : Detailed studies have been conducted on the crystal and molecular structure of similar compounds, providing insights into their stability and intermolecular interactions (Çolak, Karayel, Buldurun, & Turan, 2021).

Applications in Organic Chemistry

  • Catalysis in Oxidation Processes : The compound has shown utility in the selective aerobic oxidation of allylic and benzylic alcohols, acting as a catalyst in these reactions (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
  • Role in β-Amino Acid Synthesis : It has been used in the synthesis of enantiomerically pure β-amino acids, highlighting its significance in the production of specific amino acids (Lakner, Chu, Negrete, & Konopelski, 2003).
  • Defluorinative Cyclization : The compound has been a precursor in the synthesis of difluoromethylated quinazolic acid derivatives through intramolecular defluorinative cyclization (Hao, Ohkura, Amii, & Uneyama, 2000).

Structural Studies

  • X-Ray and DFT Analyses : Studies involving X-ray crystallography and DFT analyses have been conducted to understand the structural and electronic properties of similar compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
  • Molecular Structure of Derivatives : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined via single crystal X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Safety and Hazards

The safety data sheet for “tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate” indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,11H,8-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZGXAMWDFMOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate

CAS RN

2044713-35-9
Record name tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.